molecular formula C24H25N3O3 B2720861 N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 871552-83-9

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2720861
CAS No.: 871552-83-9
M. Wt: 403.482
InChI Key: YIRNOXIBKVUDLY-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a 3-(4-methylphenoxy)propyl chain and at the 2-position with an ethyl group bearing a furan-2-carboxamide moiety. The synthesis likely involves condensation reactions between a benzimidazole precursor and appropriately functionalized aldehydes or amines, followed by purification via column chromatography .

Properties

IUPAC Name

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-9-11-19(12-10-18)29-17-5-15-27-21-7-3-2-6-20(21)26-23(27)13-14-25-24(28)22-8-4-16-30-22/h2-4,6-12,16H,5,13-15,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRNOXIBKVUDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include benzimidazole N-oxides and furan-2,3-diones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

  • N-({1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}methyl)Furan-2-Carboxamide (): This analog replaces the 4-methylphenoxy group with a 4-chlorophenoxy moiety. The electron-withdrawing chlorine atom may enhance electrophilic reactivity or influence binding affinity compared to the methyl group .
  • N-(3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-Benzimidazol-2-yl}Propyl)Furan-2-Carboxamide (): Here, the phenoxy group is 2-chlorosubstituted, and the chain is shortened to ethyl. The ortho-chloro substitution could sterically hinder interactions, while the shorter chain may reduce lipophilicity .
Table 1: Substituent and Chain Comparisons
Compound Phenoxy Substituent Chain Length Key Structural Feature
Target Compound 4-Methyl Propyl Ethyl-furan-2-carboxamide
4-Chloro Analog () 4-Chloro Propyl Methyl-furan-2-carboxamide
2-Chloro Ethyl-chain Analog () 2-Chloro Ethyl Propyl-furan-2-carboxamide
Table 2: Spectroscopic Techniques Applied to Analogous Compounds
Compound (Source) Techniques Used Key Findings
Salicylaldehyde-derived compound () X-ray, NMR, IR E-configuration imine; intramolecular H-bonds
Carboranyl-naphthalimide () NMR, FT-IR, UV, APCI-MS Triazole linker confirmed via MS

Implications of Structural Differences

  • Solubility and Reactivity: The 4-methylphenoxy group in the target compound may enhance lipophilicity compared to chloro-substituted analogs. Intramolecular hydrogen bonds () could improve solubility in polar solvents .

Biological Activity

Molecular Structure

The molecular formula for N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is C₁₈H₁₈N₂O₃. The structure features:

  • A furan ring
  • A benzodiazole moiety
  • A propyl chain substituted with a methylphenoxy group

Physical Properties

PropertyValue
Molecular Weight306.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that this compound exhibits activity through various pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
  • Receptor Modulation : The compound interacts with several receptors, potentially influencing neurotransmitter systems.

Pharmacological Effects

Studies have reported various biological activities associated with this compound:

Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 values indicated significant inhibition of cell proliferation.
  • Lung Cancer (A549) : Similar cytotoxic effects were noted.

Anti-inflammatory Effects

Research indicates that the compound reduces pro-inflammatory cytokine levels in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Properties

Evidence from animal models suggests that this compound may provide neuroprotective effects, possibly through antioxidant mechanisms and modulation of neuroinflammation.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxicity of the compound on MCF-7 cells.
    • Method : MTT assay was used to determine cell viability.
    • Results : The compound exhibited an IC50 of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
  • Inflammation Model in Rats :
    • Objective : To assess anti-inflammatory properties.
    • Method : Carrageenan-induced paw edema model.
    • Results : Administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

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